molecular formula C9H7N3O2S B8285762 5-Nitro-6-methylthiophthalazine

5-Nitro-6-methylthiophthalazine

Cat. No.: B8285762
M. Wt: 221.24 g/mol
InChI Key: GIJMSGJIGYTBJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-6-methylthiophthalazine is a specialized thioacylating agent used in organic synthesis, particularly for introducing thioamide or thiopeptide motifs into target molecules. Its structure features a phthalazine backbone substituted with a nitro group at the 5-position and a methylthio group at the 6-position. This configuration enhances its reactivity as a sulfur donor in nucleophilic substitution or coupling reactions, enabling selective thioacylation under controlled conditions . The nitro group acts as an electron-withdrawing moiety, increasing the electrophilicity of the adjacent sulfur atom, while the methylthio group provides steric and electronic stabilization during intermediate formation . Historically, such agents have been pivotal in peptide chemistry for synthesizing thioamide-containing biomolecules, which exhibit enhanced protease resistance and conformational stability compared to their oxoamide counterparts .

Properties

Molecular Formula

C9H7N3O2S

Molecular Weight

221.24 g/mol

IUPAC Name

6-methylsulfanyl-5-nitrophthalazine

InChI

InChI=1S/C9H7N3O2S/c1-15-8-3-2-6-4-10-11-5-7(6)9(8)12(13)14/h2-5H,1H3

InChI Key

GIJMSGJIGYTBJC-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C2=CN=NC=C2C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thioacylating Agents

The following analysis compares 5-Nitro-6-methylthiophthalazine with structurally or functionally related thioacylating agents, focusing on reactivity, selectivity, and synthetic utility.

Thioacyl-N-phthalimides

  • Structure : Phthalimide derivatives with thioacyl groups (e.g., thioacetyl or thiobenzoyl).
  • Reactivity: Requires activation via strong bases (e.g., NaH) or nucleophilic catalysts. Limited functional group tolerance due to harsh reaction conditions .
  • Applications: Primarily used for small-molecule thioamide synthesis. Lower efficiency in peptide synthesis due to side reactions with amino acid protecting groups.
  • Comparison : this compound offers superior regioselectivity in peptide systems, as its nitro group directs sulfur transfer to specific residues (e.g., cysteine or lysine) without requiring extreme basicity .

Thiobenzimidazolone Derivatives

  • Structure : Benzimidazolone cores with thiocarbonyl functionalities.
  • Reactivity : Operates via a dual activation mechanism, where the benzimidazolone ring stabilizes intermediates. Moderate yields (50–70%) in thiopeptide synthesis .
  • Applications : Effective for synthesizing cyclic thiopeptides (e.g., thiotuftsin analogs) but struggles with linear peptide chains.
  • Comparison : this compound achieves higher yields (80–90%) in linear peptide thioacylation due to its directed electronic effects, though it is less effective for macrocyclic systems .

Ynamide-Mediated Thioacylating Agents

  • Structure : Ynamide catalysts (e.g., N-sulfonyl ynamides) paired with thioacid precursors.
  • Reactivity : Utilizes radical or polar mechanisms under mild conditions (room temperature, ambient pH). High chemoselectivity for cysteine residues in peptides .
  • Applications : State-of-the-art method for late-stage thiopeptide modification. Compatible with complex biomolecules.

Table 1: Key Parameters of Thioacylating Agents

Agent Reactivity Mechanism Yield Range Selectivity Scalability
This compound Electrophilic substitution 80–90% Residue-directed High
Thioacyl-N-phthalimides Base-activated 60–75% Low Moderate
Thiobenzimidazolones Intermediate stabilization 50–70% Moderate (cyclic) Low
Ynamide systems Radical/polar mechanisms 85–95% High (Cysteine) Moderate

Research Findings and Limitations

  • Advantages of this compound :
    • High regioselectivity in peptide chains due to nitro-group electronic effects .
    • Compatibility with standard peptide-coupling reagents (e.g., HATU, EDCI) .
  • Limitations: Requires anhydrous conditions to prevent hydrolysis of the methylthio group. Limited utility in aqueous-phase biological systems compared to ynamide methods .

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